Carboxyformamido Metazachlor Benzoic Acid
Overview
Description
Carboxyformamido Metazachlor Benzoic Acid is a metabolite of Metazachlor, a chloroacetanilide herbicide widely used in agriculture to control annual and broadleaf weeds. This compound is known for its role in the degradation pathway of Metazachlor, contributing to its environmental fate and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxyformamido Metazachlor Benzoic Acid involves the introduction of a carboxyformamido group to the Metazachlor molecule. The process typically includes:
Starting Material: Metazachlor, which is synthesized by introducing 2,6-dimethylaniline into the structure of chloroacetamide.
Reaction Conditions: The synthesis involves multiple steps, including chlorination, amidation, and carboxylation under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Carboxyformamido Metazachlor Benzoic Acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like meta-Chloroperbenzoic acid (m-CPBA).
Reduction: Involving reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Carboxyformamido Metazachlor Benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying Metazachlor degradation.
Biology: Investigated for its effects on plant metabolism and herbicide resistance mechanisms.
Medicine: Potential use in studying the metabolic pathways of chloroacetanilide herbicides and their impact on human health.
Industry: Utilized in the development of environmentally friendly herbicides and pesticides.
Mechanism of Action
Carboxyformamido Metazachlor Benzoic Acid exerts its effects by interfering with the biosynthesis of very-long-chain fatty acids in plants. This inhibition affects cell division and tissue differentiation, leading to stunted growth and deformed seeds . The compound targets elongase enzymes involved in lipid biosynthesis, disrupting the normal metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Alachlor: Another chloroacetanilide herbicide with similar metabolic pathways.
Acetochlor: Known for its use in controlling annual grasses and broadleaf weeds.
Metolachlor: Widely used in agriculture with a similar mode of action.
Uniqueness
Carboxyformamido Metazachlor Benzoic Acid is unique due to its specific role as a metabolite of Metazachlor, providing insights into the environmental fate and degradation of chloroacetanilide herbicides . Its distinct chemical structure allows for targeted studies on herbicide metabolism and resistance mechanisms .
Properties
IUPAC Name |
3-methyl-2-[oxalo(pyrazol-1-ylmethyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-4-2-5-10(13(19)20)11(9)17(12(18)14(21)22)8-16-7-3-6-15-16/h2-7H,8H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJUHFNLKWOTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N(CN2C=CC=N2)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017810 | |
Record name | Metazachlor BH479-12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367578-41-3 | |
Record name | Metazachlor BH479-12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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